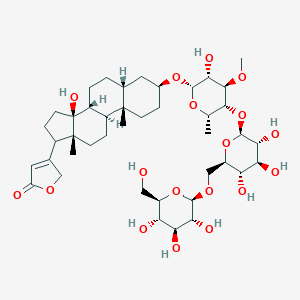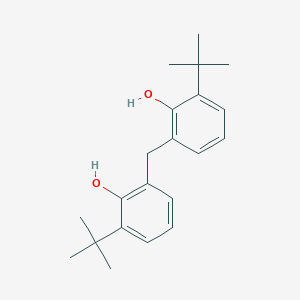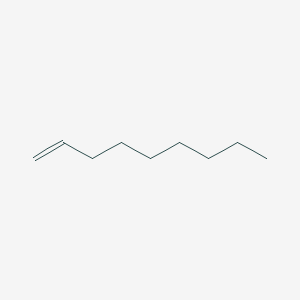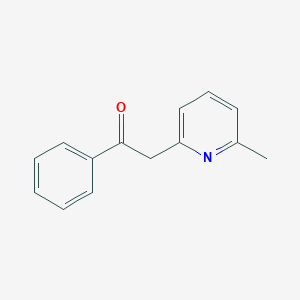
2-(6-Methyl-2-pyridinyl)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-2-pyridinyl)-1-phenylethanone, also known as Methylphenidate, is a central nervous system stimulant that is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate is a synthetic compound that belongs to the phenethylamine class of drugs. It is a Schedule II controlled substance due to its potential for abuse and addiction.
Mechanism Of Action
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate works by increasing the levels of dopamine and norepinephrine in the brain. It inhibits the reuptake of these neurotransmitters, which results in increased levels of these neurotransmitters in the synapse. This leads to increased stimulation of the central nervous system, which improves attention and concentration.
Biochemical And Physiological Effects
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration rate. It also increases the release of glucose from the liver and decreases appetite. 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate can also cause side effects such as insomnia, headache, and nausea.
Advantages And Limitations For Lab Experiments
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also readily available and can be easily administered to test subjects. However, 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate also has limitations for lab experiments. It is a controlled substance and requires special handling and storage. It can also cause side effects in test subjects, which can affect the validity of the experimental results.
Future Directions
There are several future directions for the study of 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate. One area of research is the development of new formulations of the drug that have improved efficacy and fewer side effects. Another area of research is the study of 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate in combination with other drugs for the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate use, particularly in children and adolescents.
Conclusion
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate is a widely used central nervous system stimulant that has been extensively studied for its therapeutic effects on ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which improves attention and concentration. 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has several advantages and limitations for lab experiments, and there are several future directions for the study of the drug.
Synthesis Methods
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate is synthesized through a multi-step process that involves the reaction of pyridine with a Grignard reagent, followed by the reaction of the resulting intermediate with phenylmagnesium bromide. The final step involves the reduction of the resulting intermediate with sodium borohydride to yield 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate.
Scientific Research Applications
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has been extensively studied for its therapeutic effects on ADHD and narcolepsy. It has been shown to improve attention, concentration, and impulse control in individuals with ADHD. 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has also been studied for its potential use in the treatment of other neurological and psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder.
properties
CAS RN |
1083-25-6 |
|---|---|
Product Name |
2-(6-Methyl-2-pyridinyl)-1-phenylethanone |
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C14H13NO/c1-11-6-5-9-13(15-11)10-14(16)12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
InChI Key |
FSRFOUJYDNWXNK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)C2=CC=CC=C2 |
Other CAS RN |
1083-25-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



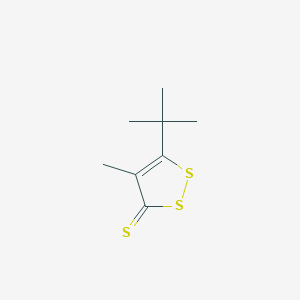
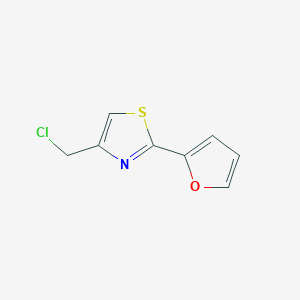
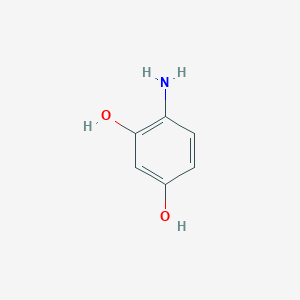

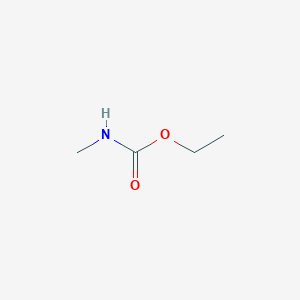
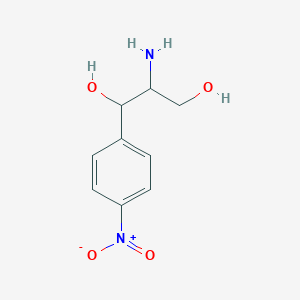
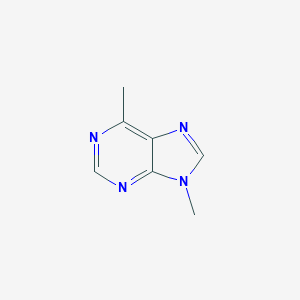

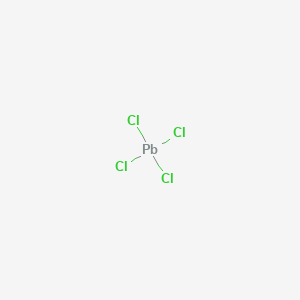
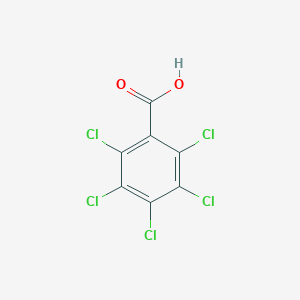
![Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]](/img/structure/B85948.png)
